molecular formula C20H21ClN2O3S B2688458 N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-5-(isopropoxymethyl)furan-2-carboxamide CAS No. 2034242-15-2

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-5-(isopropoxymethyl)furan-2-carboxamide

Cat. No.: B2688458
CAS No.: 2034242-15-2
M. Wt: 404.91
InChI Key: BLWFDJAGXCCJPI-UHFFFAOYSA-N
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Description

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-5-(isopropoxymethyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C20H21ClN2O3S and its molecular weight is 404.91. The purity is usually 95%.
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Scientific Research Applications

DNA Binding and Antitrypanosomal Activity

Research on compounds structurally related to N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-5-(isopropoxymethyl)furan-2-carboxamide, such as furamidine, has shown that these compounds have a higher affinity for DNA binding compared to other drugs like pentamidine. This is due to the unique ability of these compounds to make direct hydrogen bond interactions with DNA sequences, which is critical for designing drugs with enhanced DNA-binding affinity and specificity (Laughton et al., 1995).

Antimicrobial Activity

Compounds having structural similarities with the given chemical have been synthesized and evaluated for their in vitro antibacterial and antifungal activities. These studies are crucial for developing new antimicrobial agents capable of combating resistant strains of bacteria and fungi (Desai et al., 2011).

Improvement in Dye-sensitized Solar Cells

The structural motif of furan, present in the compound, has been utilized in phenothiazine derivatives for dye-sensitized solar cells. Studies have shown that incorporating furan as a conjugated linker in these derivatives can significantly enhance solar energy-to-electricity conversion efficiency, highlighting the potential for energy-related applications (Se Hun Kim et al., 2011).

Synthetic Methodologies and Heterocyclic Chemistry

Research into the synthetic applications of related heterocyclic compounds has led to the development of novel methodologies for creating functionalized organic materials. These studies are foundational for synthesizing various bioactive compounds, including those with potential therapeutic applications (Kataoka et al., 1998). Additionally, the exploration of heterocyclic acids and their derivatives has broadened the understanding of organic synthesis and the potential for creating new materials (Konstantinov et al., 1971).

Properties

IUPAC Name

N-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-5-(propan-2-yloxymethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O3S/c1-12(2)25-11-14-8-9-17(26-14)19(24)22-10-18-13(3)23-20(27-18)15-6-4-5-7-16(15)21/h4-9,12H,10-11H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLWFDJAGXCCJPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNC(=O)C3=CC=C(O3)COC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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